molecular formula C12H14FN3 B1367782 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 956268-27-2

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1367782
CAS No.: 956268-27-2
M. Wt: 219.26 g/mol
InChI Key: VYIRDYHJGDIXTN-UHFFFAOYSA-N
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Description

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, fluorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolyl formyl isothiocyanate with 4-fluoroaniline. The reaction is carried out in acetonitrile at 60°C for 3 hours . The product is then purified through standard crystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It has been shown to generate reactive oxygen species in cancer cells, leading to oxidative stress and cell death . The compound may also inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-ethyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 1-Methyl-3-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Uniqueness

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro- and methoxy-substituted analogs.

Properties

IUPAC Name

5-ethyl-4-(4-fluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-3-10-11(12(14)16(2)15-10)8-4-6-9(13)7-5-8/h4-7H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRDYHJGDIXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C2=CC=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586227
Record name 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956268-27-2
Record name 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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